Octanediamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Octanediamide can be synthesized through several methods. One common approach involves the reaction of octanediamine with phosgene or other carbonylating agents under controlled conditions. The reaction typically proceeds as follows: [ \text{NH}_2(CH_2)_8\text{NH}_2 + \text{COCl}_2 \rightarrow \text{NH}_2(CH_2)_8\text{CONH}_2 ]
Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of suberonitrile. This process involves the use of a cobalt-based catalyst under high pressure and temperature conditions. The reaction is carried out in a continuous or batch process, with the catalyst arranged in a fixed bed reactor.
Chemical Reactions Analysis
Types of Reactions: Octanediamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield octanediamine.
Substitution: The amide groups in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Octanedioic acid.
Reduction: Octanediamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Octanediamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex molecules.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound-based compounds in drug delivery systems and as therapeutic agents.
Industry: this compound is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of octanediamide and its derivatives depends on their specific applications. In biological systems, this compound derivatives may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The exact molecular pathways involved can vary widely depending on the specific compound and its intended use.
Comparison with Similar Compounds
Hexanediamide: A shorter-chain analog with similar chemical properties but different physical characteristics.
Decanediamide: A longer-chain analog with increased hydrophobicity and different solubility properties.
Suberoylanilide hydroxamic acid (SAHA): A derivative of octanediamide with significant biological activity, particularly as a histone deacetylase inhibitor.
Uniqueness: this compound is unique due to its optimal chain length, which provides a balance between hydrophilicity and hydrophobicity. This makes it a versatile intermediate in various chemical syntheses and applications.
Properties
IUPAC Name |
octanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c9-7(11)5-3-1-2-4-6-8(10)12/h1-6H2,(H2,9,11)(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVUAUVSFDFOJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)N)CCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70293088 | |
Record name | Octanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70293088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3891-73-4 | |
Record name | Octanediamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87158 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70293088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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